

# Application Notes: Studying Telomeric G-Quadruplex-Ligand Interactions with NMR Spectroscopy

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## Compound of Interest

Compound Name: *Telomeric G4s ligand 1*

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## Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These four-stranded structures are particularly prevalent in biologically significant genomic regions, including human telomeres.[1][2][4] The ends of human chromosomes are capped by telomeres, which consist of repetitive 5'-TTAGGG-3' sequences.[5] The formation of G-quadruplex structures within these telomeric regions can inhibit the activity of telomerase, an enzyme that is overexpressed in approximately 85-90% of cancer cells and is crucial for maintaining telomere length and enabling immortal cell proliferation.[6]

This makes the telomeric G-quadruplex an attractive target for anticancer drug development.[1][7] Small molecules, or ligands, that can selectively bind to and stabilize these G4 structures are of significant interest as potential therapeutic agents.[2][8] Pyridostatin (PDS) is a well-characterized G4 ligand that has been shown to stabilize telomeric G-quadruplexes, trigger telomere dysfunction, and inhibit cancer cell growth.[9][10]

## The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful and indispensable technique for studying the interaction between ligands and G-quadruplexes at atomic resolution under physiologically relevant conditions.[1][2][4] Unlike other methods, NMR allows for:

- **Structural Confirmation:** Direct observation of the G-quadruplex formation through the characteristic chemical shifts of imino protons (10.5–12 ppm) involved in Hoogsteen hydrogen bonds that form the G-tetrads.[1][11]
- **Binding Site Identification:** Pinpointing the specific points of interaction between the ligand and the G4 structure by monitoring chemical shift perturbations in both the DNA and ligand signals.
- **Stoichiometry and Affinity:** Determining the ratio in which the ligand binds to the G-quadruplex and providing insights into the binding affinity through titration experiments.[1][11]
- **Structural Determination:** Solving high-resolution 3D structures of the G-quadruplex-ligand complex in solution, which is critical for structure-based drug design.[1][2]
- **Dynamic and Kinetic Analysis:** Providing information on the dynamics of the complex and the kinetics of binding.[1][2]

These application notes provide an overview of the use of NMR spectroscopy to characterize the interaction of the model ligand, Pyridostatin, with human telomeric G-quadruplex DNA.

## Quantitative Data Summary

The interaction of Pyridostatin (PDS) with telomeric G-quadruplexes has been quantified using various biophysical techniques, including NMR and FRET melting assays. The data consistently show that PDS effectively stabilizes the G4 structure.

| Parameter             | DNA Sequence             | Method                        | Value / Observation                                                                                                                                                                      | Reference(s) |
|-----------------------|--------------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Thermal Stabilization | Human Telomeric (H-Telo) | FRET Melting Assay            | $\Delta T_m \approx 35$ K (at 1 $\mu$ M PDS). This indicates very high stabilization of the G-quadruplex structure.                                                                      | [9]          |
| Binding Stoichiometry | RNA G-quadruplex         | $^{19}\text{F}$ NMR Titration | Multiple binding sites observed, with clear evidence of a 1:1 complex forming, followed by further binding at higher ligand-to-RNA ratios, suggesting a complex binding mode.            | [12]         |
| Binding Mode          | MYT1L G4                 | 2D NMR Spectroscopy           | The rigid aromatic rings of PDS stack adaptively on the G-tetrad planes, while aliphatic side chains interact with the phosphate backbone via hydrogen bonding and electrostatic forces. | [13]         |

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|                   |                    |                     |                                                                                                                                                                                   |      |
|-------------------|--------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|
| Structural Impact | Human<br>Telomeric | NMR<br>Spectroscopy | PDS binding induces conformational changes in the G4 structure, observed as significant chemical shift perturbations in the imino proton region of the $^1\text{H}$ NMR spectrum. | [12] |
|-------------------|--------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|

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## Experimental Protocols

### Protocol 1: Sample Preparation for NMR Studies

This protocol outlines the preparation of a telomeric G-quadruplex DNA sample for NMR analysis.

Materials:

- Lyophilized DNA oligonucleotide (e.g., human telomeric sequence Tel22: 5'-d[AGGG(TTAGGG)3]-3')
- Pyridostatin (PDS) or other ligand of interest
- NMR Buffer: 25 mM Potassium Phosphate ( $\text{KH}_2\text{PO}_4/\text{K}_2\text{HPO}_4$ ), 70-100 mM Potassium Chloride (KCl), pH 7.0
- Deuterium Oxide ( $\text{D}_2\text{O}$ , 99.9%)
- DMSO- $\text{d}_6$  (for ligand stock)
- Milli-Q water

Procedure:

- DNA Preparation:
  - Dissolve the lyophilized DNA oligonucleotide in the NMR buffer to a final concentration of approximately 0.2-0.5 mM.[1] For experiments in H<sub>2</sub>O to observe imino protons, prepare the final sample in a 90% H<sub>2</sub>O / 10% D<sub>2</sub>O mixture.[2]
  - Annealing: To ensure proper folding into the G-quadruplex structure, heat the DNA solution to 95 °C for 10-15 minutes.[2][14]
  - Allow the sample to cool slowly to room temperature over several hours. Some protocols suggest snap-cooling on ice.[15] The slow cooling method is generally preferred to attain the thermodynamically stable conformation.
- Ligand Stock Preparation:
  - Prepare a concentrated stock solution of Pyridostatin (e.g., 10-40 mM) in DMSO-d<sub>6</sub>. [1][2] The deuterated solvent prevents large solvent signals from obscuring the spectrum.
- Initial NMR Sample:
  - Transfer the annealed DNA solution (typically 500-600 µL) into an NMR tube.
  - Acquire a preliminary 1D <sup>1</sup>H NMR spectrum to confirm the formation of the G-quadruplex structure. The presence of sharp peaks in the 10.5-12.0 ppm region is characteristic of G-tetrad imino protons.[1]

## Protocol 2: 1D <sup>1</sup>H NMR Titration for Binding Analysis

This protocol is used to monitor the interaction between the ligand and the G-quadruplex and to determine the binding stoichiometry.

### Equipment:

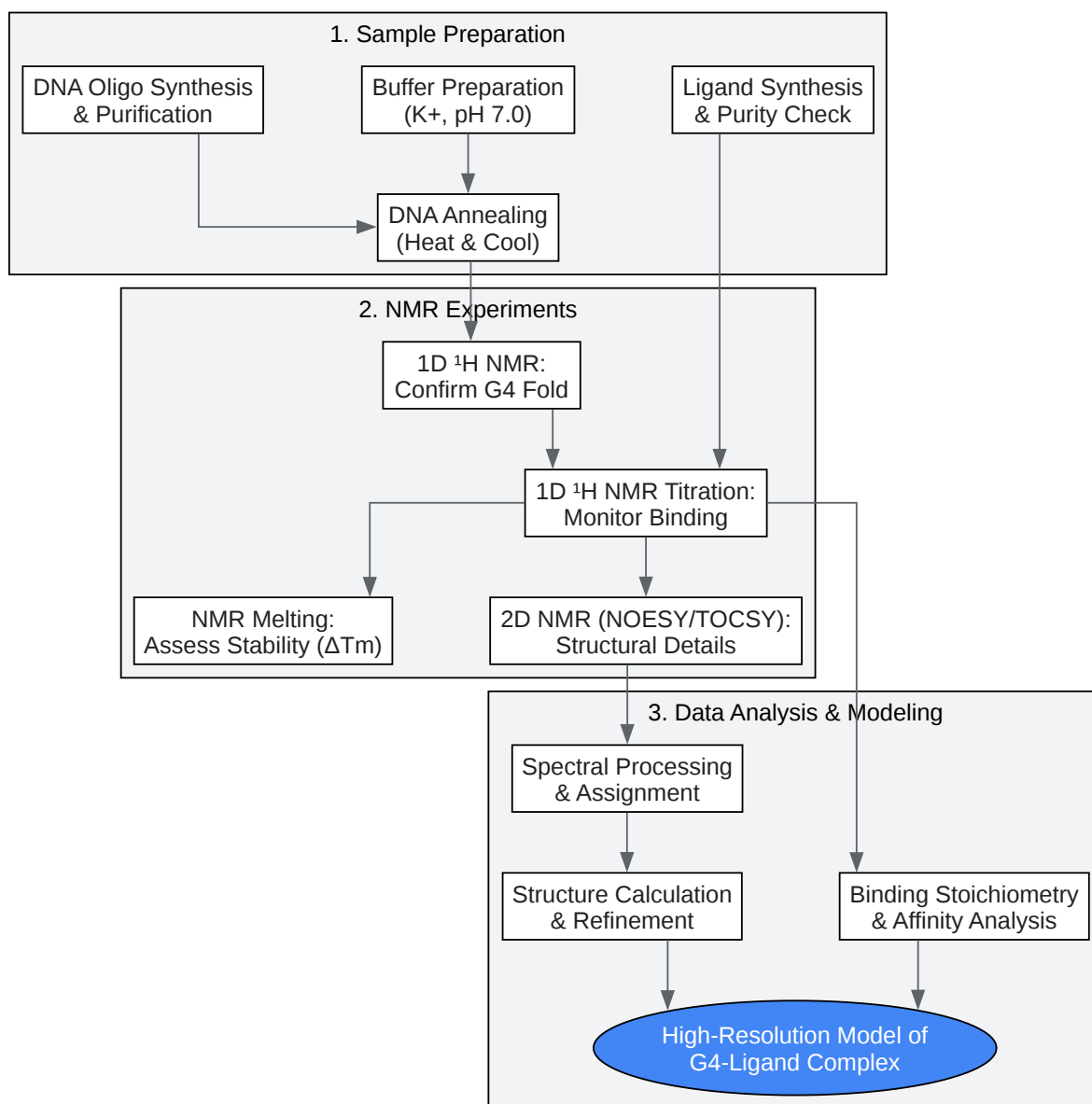
- NMR Spectrometer (e.g., 600 MHz or higher) equipped with a probe suitable for biomolecular studies.

### Procedure:

- Reference Spectrum: Acquire a high-quality 1D  $^1\text{H}$  NMR spectrum of the folded G-quadruplex DNA sample from Protocol 1. This serves as the reference (0 equivalents of ligand).
- Titration:
  - Add small aliquots of the concentrated ligand stock solution directly to the DNA sample in the NMR tube. Typical additions are 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 molar equivalents of the ligand.<sup>[6]</sup>
  - After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring a new 1D  $^1\text{H}$  NMR spectrum.
- Data Acquisition:
  - Record spectra at a constant temperature, typically 25 °C.<sup>[16]</sup>
  - Use a water suppression pulse sequence (e.g., 1-1 echo) to attenuate the large water signal and clearly observe the imino and aromatic protons.<sup>[17]</sup>
- Analysis:
  - Overlay the spectra from each titration point.
  - Monitor the changes in chemical shifts (perturbations) and line broadening of the DNA imino and aromatic protons. Significant changes upon ligand addition indicate binding.
  - Plot the chemical shift change ( $\Delta\delta$ ) for specific protons against the molar ratio of [Ligand]/[DNA]. The saturation point of this curve can indicate the binding stoichiometry.<sup>[1]</sup>

## Visualizations

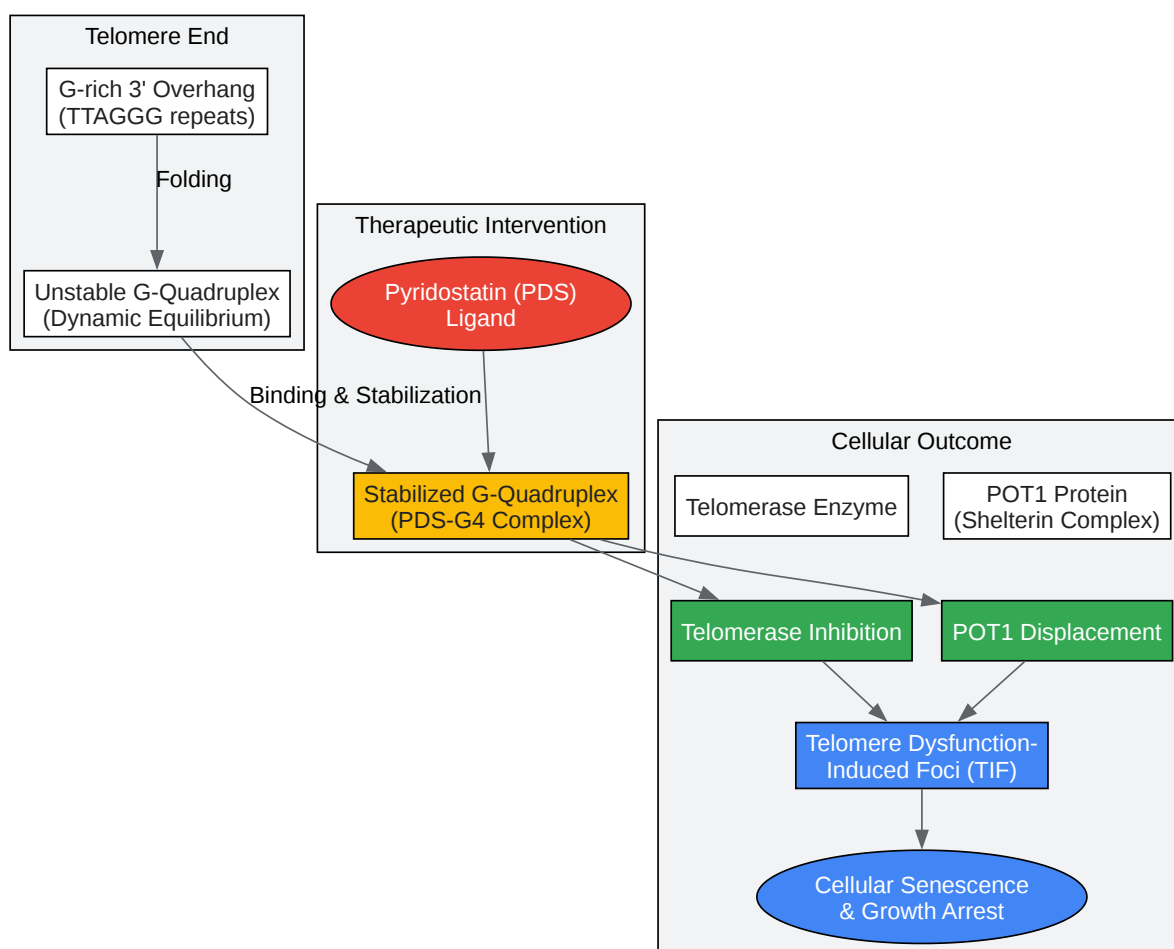
### Experimental Workflow Diagram



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Caption: Workflow for NMR analysis of G-quadruplex-ligand interactions.

## Mechanism of Action Diagram



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Caption: Proposed mechanism of action for G4-stabilizing ligands like Pyridostatin.

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